The compound 9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic molecule with significant potential in scientific research. Its IUPAC name reflects its intricate structure, which includes a spirocyclic framework and a sulfonyl group attached to a dichlorinated phenyl ring. The CAS number for this compound is 1396745-93-9, and its molecular formula is with a molecular weight of approximately 380.3 g/mol.
This compound can be sourced from various chemical suppliers and databases, including PubChem and specialized chemical catalogs. It is primarily utilized in research settings due to its unique structural properties.
9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane belongs to the class of sulfonamides and more broadly to heterocyclic compounds. Its classification is essential for understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of 9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multi-step organic reactions:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents that facilitate the reaction while minimizing side products.
The molecular structure of 9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane features:
The structure can be represented using various notation systems such as SMILES or InChI:
C1CNCC12COCCO2.S(=O)(=O)c3c(C(=C(C=C3Cl)Cl)C)C=CC=C1The compound has a complex stereochemistry due to the presence of multiple chiral centers within the spiro framework.
9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can participate in several chemical reactions:
Understanding the reactivity patterns is crucial for developing derivatives or analogs that might exhibit enhanced biological activity.
The mechanism of action for 9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane largely depends on its interactions at the molecular level:
Research into its mechanism is ongoing, with studies focusing on its pharmacodynamics and pharmacokinetics.
The physical properties of 9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and density are often not specified but are critical for handling and storage considerations.
This compound has potential applications in various fields:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: